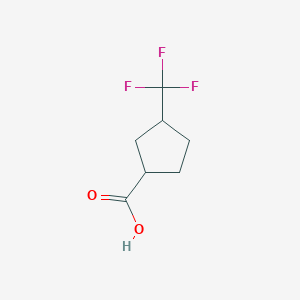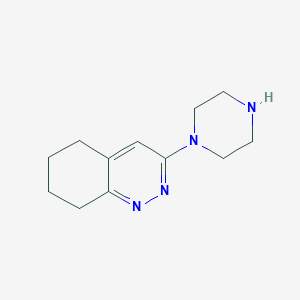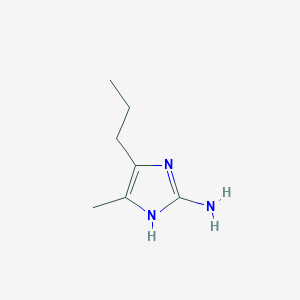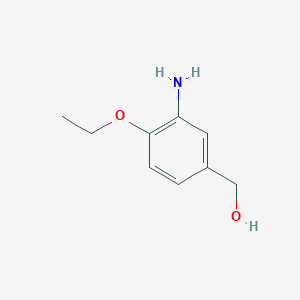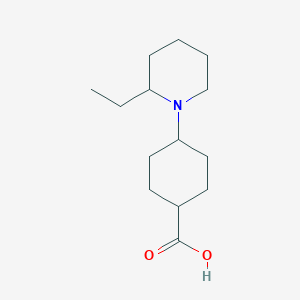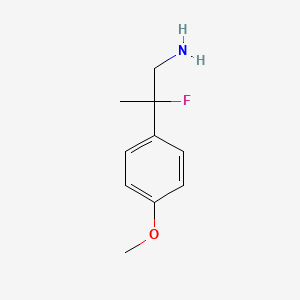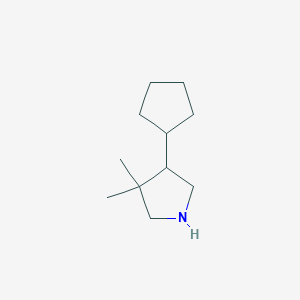
4-Cyclopentyl-3,3-dimethylpyrrolidine
Descripción general
Descripción
4-Cyclopentyl-3,3-dimethylpyrrolidine is a useful research compound. Its molecular formula is C11H21N and its molecular weight is 167.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclodextrins and Cyclotides in Drug Delivery and Biomedical Research
Cyclodextrins in Drug Delivery
Cyclodextrins are cyclic oligosaccharides that have found extensive applications in drug delivery systems. Due to their ability to form host–guest inclusion complexes, they significantly enhance the solubility, stability, and bioavailability of pharmaceuticals. Cyclodextrins are utilized in various areas including pharmaceuticals, cosmetics, and food industries, indicating their versatility and potential in improving drug delivery technologies (Sharma & Baldi, 2016).
Cyclotides as Drug Design Templates
Cyclotides are plant-derived peptides characterized by their cyclic backbone and cystine knot motifs. Their unique structure renders them exceptionally stable, making them attractive scaffolds for drug design. Cyclotides exhibit a range of bioactivities including anti-HIV and antimicrobial effects. They are considered promising templates for developing new therapeutic peptides, showcasing potential in cancer, cardiovascular disease, and infectious disease treatments (Craik et al., 2012).
Advances in Molecular Modeling and Chemical Analysis
Molecular Modeling in Cyclodextrins
Research in molecular modeling has deepened the understanding of cyclodextrins' structural, dynamic, and energetic features. These studies have been pivotal in exploring cyclodextrins' applications further in drug delivery systems, indicating the importance of computational tools in advancing drug formulation and delivery research (Zhao et al., 2016).
Use of Cyclodextrins in Mycotoxin Detection
Cyclodextrins have also been explored for their potential in modifying fluorescence properties for the detection of mycotoxins. This application underscores the versatility of cyclodextrins beyond drug delivery, highlighting their role in enhancing analytical methods for food safety and environmental monitoring (Maragos et al., 2008).
Mecanismo De Acción
The mechanism of action, biochemical pathways, and pharmacokinetics of a compound depend on its specific chemical structure and properties. Generally, pyrrolidines can interact with various biological targets, such as enzymes, receptors, and ion channels, leading to changes in cellular functions . The exact targets and mode of action would depend on the specific substituents on the pyrrolidine ring.
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by factors such as its size, polarity, and solubility. These properties can affect the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
The action of a compound can also be influenced by environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound and its interaction with its targets .
Análisis Bioquímico
Cellular Effects
The effects of 4-Cyclopentyl-3,3-dimethylpyrrolidine on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response . High doses may lead to toxicity, affecting vital organs and systems.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites in the body . The compound may undergo biotransformation, leading to the formation of metabolites that can have different biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific tissues can influence its overall activity and effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
4-cyclopentyl-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-11(2)8-12-7-10(11)9-5-3-4-6-9/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGQAICMLCHZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


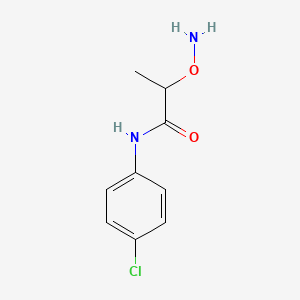
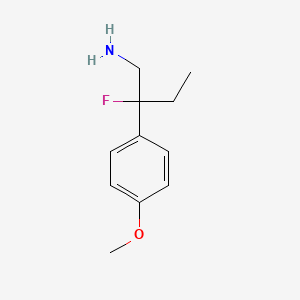
![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1470326.png)
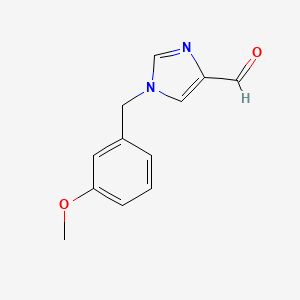
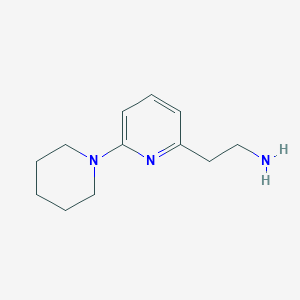
![4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1470330.png)
